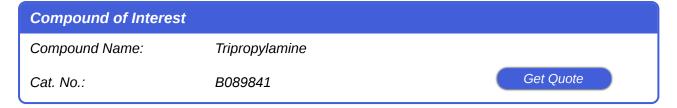


An In-depth Technical Guide to the Molecular Structure and Properties of Tripropylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylamine, a tertiary amine, is a versatile organic compound with significant applications as a chemical intermediate, a solvent, and a catalyst in various industrial and pharmaceutical processes.[1][2][3] Its utility in the synthesis of dyes, corrosion inhibitors, and as a proton scavenger highlights its importance in organic synthesis.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of **tripropylamine**, tailored for professionals in research and development.

Molecular Structure and Identification

Tripropylamine consists of a central nitrogen atom bonded to three propyl groups. Its systematic IUPAC name is N,N-dipropylpropan-1-amine.[4][5] The molecule is characterized by its simple, acyclic, and aliphatic structure.

Key Identifiers:



Identifier	Value	
IUPAC Name	N,N-dipropylpropan-1-amine[4][5]	
Synonyms	Tri-n-propylamine, N,N-Dipropyl-1-propanamine[4]	
CAS Number	102-69-2[4][5]	
Molecular Formula	C9H21N[4][6]	
Molecular Weight	143.27 g/mol [4][6]	
InChI Key	YFTHZRPMJXBUME-UHFFFAOYSA-N[4][5]	
SMILES	CCCN(CCC)CCC[4][5]	

Physicochemical Properties

Tripropylamine is a colorless liquid with a characteristic amine-like, fishy odor.[5] A summary of its key physicochemical properties is presented in the table below.

Table of Physicochemical Data:

Property	Value	Reference
Appearance	Colorless liquid	[5]
Odor	Fishy, amine-like	[5]
Density	0.753 g/mL at 25 °C	[7]
Boiling Point	155-158 °C	
Melting Point	-93.5 °C	[5]
Flash Point	34 °C (closed cup)	[5]
Water Solubility	2.6 g/L at 20 °C	
Vapor Pressure	2.9 mmHg at 20 °C	[5]
Refractive Index	1.416 at 20 °C	[7]



Experimental ProtocolsSynthesis of Tripropylamine

The industrial synthesis of **tripropylamine** is typically achieved through the amination of n-propanol with ammonia over a heterogeneous catalyst at elevated temperatures and pressures.[1][8] A representative laboratory-scale procedure based on the reductive amination of propional dehyde with dipropylamine is outlined below.

Representative Protocol for Reductive Amination:

- Reaction Setup: To a stirred solution of dipropylamine (1 equivalent) and propional dehyde (1.2 equivalents) in a suitable solvent such as methanol, add a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.
- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure **tripropylamine**.

Characterization of Tripropylamine

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **tripropylamine**, the spectrum is relatively simple due to the symmetry of the molecule.

Representative ¹H NMR Protocol:

• Sample Preparation: Prepare a solution of **tripropylamine** (approximately 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.



- Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Analysis: The expected chemical shifts (δ) are approximately:
 - δ 0.9 (triplet, 9H, -CH₃)
 - δ 1.4 (sextet, 6H, -CH₂-CH₃)
 - \circ δ 2.3 (triplet, 6H, N-CH₂-) The integration of the signals should correspond to the number of protons in each environment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of **tripropylamine** and to confirm its molecular weight and fragmentation pattern.

Representative GC-MS Protocol:

- Sample Preparation: Prepare a dilute solution of **tripropylamine** in a volatile organic solvent such as dichloromethane or methanol.
- GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.
- MS Detection: The eluting compound is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions.
- Data Analysis: The mass spectrum of tripropylamine will show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern is typically dominated by α-cleavage, leading to the formation of a prominent ion at m/z = 114, corresponding to the loss of an ethyl group. Other characteristic fragments may also be observed.

Mandatory Visualizations



As **tripropylamine** is not known to be involved in biological signaling pathways, a diagram representing a typical experimental workflow for its synthesis and purification is provided below.



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Caption: A representative workflow for the synthesis, purification, and analysis of **tripropylamine**.

Conclusion

This technical guide provides essential information on the molecular structure, physicochemical properties, and analytical characterization of **tripropylamine**. The presented data and representative experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who utilize this important tertiary amine in their work. The provided workflow diagram illustrates a standard procedure for its laboratory-scale preparation and purification.

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